molecular formula C10H10N2O B2425450 7-Methoxyquinolin-6-amine CAS No. 1356016-60-8

7-Methoxyquinolin-6-amine

Cat. No. B2425450
M. Wt: 174.203
InChI Key: BVOZCEBWUBXHQW-UHFFFAOYSA-N
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Description

7-Methoxyquinolin-6-amine is a chemical compound with the formula C10H10N2O and a molecular weight of 174.20 . It is used for research purposes and is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 7-Methoxyquinolin-6-amine and related compounds has been a subject of research. For instance, a study discusses the design and synthesis of novel 7-[(quinolin-6-yl)methyl] purines as potential c-Met inhibitors . Another study highlights recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues .


Molecular Structure Analysis

The molecular structure of 7-Methoxyquinolin-6-amine consists of a quinoline ring with a methoxy group at the 7th position and an amine group at the 6th position . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

7-Methoxyquinolin-6-amine has a molecular weight of 174.20 and a formula of C10H10N2O . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in various chemical databases .

Scientific Research Applications

Antiproliferative Activity

Studies have demonstrated that derivatives of 7-Methoxyquinolin-6-amine, such as 5-amino-6-methoxyquinoline, exhibit significant antiproliferative activities. These compounds, specifically those containing sulfide and sulfone groups, have shown substantial inhibitory effects on cell proliferation in various cancer cell lines, including KB, HT29, and MKN45. Their mechanism of action is attributed to the inhibition of tubulin polymerization, a crucial process in cell division. This effect is comparable to that of combretastatin A-4, a known anticancer agent, indicating the potential of these derivatives as therapeutic agents against cancer (Hsueh-Yun Lee et al., 2011).

Antiplasmodial Activity

7-Methoxyquinolin-6-amine derivatives have also been studied for their antiplasmodial activity. The introduction of tetrazole hybrids to 8-amino-6-methoxyquinoline or its analogs via the Ugi-azide reaction has resulted in compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. These findings suggest that modifications in the linker between the quinoline and tetrazole moieties significantly influence the compounds' selectivity and potency, offering a promising route for developing new antimalarial drugs (Patrick Hochegger et al., 2021).

Antitumor and Cytotoxic Effects

The exploration of 7-Methoxyquinolin-6-amine and its derivatives in the context of antitumor activity has unveiled compounds with attractive cytotoxic effects against a range of human cancer cell lines. Notably, bis-methanamines with specific linkers derived from 7-Methoxyquinolin-6-amine showed pronounced cytotoxicity and cytostatic effects on leukemia, hepatoma, breast cancer, and neuroblastoma cells. These findings highlight the compound's versatility in generating derivatives with significant antitumor potential (B. Károlyi et al., 2012).

Synthesis and Characterization

The chemical synthesis and characterization of 7-Methoxyquinolin-6-amine derivatives have been extensively studied, contributing to the understanding of their structural properties and potential applications. These synthetic efforts provide the foundation for exploring the compound's utility in various biomedical applications, including its role as a precursor in generating pharmacologically active molecules (Heping Yan & Gui-ping Ouyang, 2013).

properties

IUPAC Name

7-methoxyquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOZCEBWUBXHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyquinolin-6-amine

Synthesis routes and methods

Procedure details

A mixture of 7-methoxy-6-nitro-quinoline (5 g, 24.0 mmol), iron powder (9.8 g, 172 mmol) and ammonium chloride (9.1 g, 172 mmol) in a mixture of ethanol and water (3/1, 160 mL) was heated at reflux overnight. The resulting mixture was filtered through a CELITE™ pad, the filtrate was evaporated under reduced pressure and the residue was partitioned between water and ethyl acetate. The organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (EtOAc) to afford 3.551 g of 7-methoxy-quinolin-6-ylamine as a grey solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Two

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